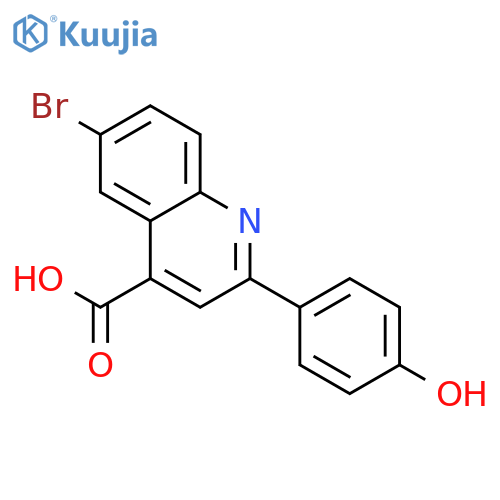

Cas no 351443-08-8 (6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid)

351443-08-8 structure

商品名:6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

CAS番号:351443-08-8

MF:C16H10BrNO3

メガワット:344.15950345993

MDL:MFCD01812602

CID:1079688

PubChem ID:779977

6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

- 6-BROMO-2-(4-HYDROXYPHENYL)-QUINOLINE-4-CARBOXYLIC ACID

- AC1NSSGB

- CBMicro_008651

- CCG-2598

- MolPort-001-495-445

- Oprea1_363506

- Oprea1_638657

- SMSF0005697

- STOCK2S-17509

- SureCN5530291

- SB72252

- AKOS000263998

- 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylicacid

- MFCD01812602

- ALBB-011591

- 351443-08-8

- STK438841

- BBL017004

- CS-0317992

- VS-05764

- BIM-0008640.P001

- DTXSID00416809

- CB11293

- SCHEMBL5530291

- 4-Quinolinecarboxylic acid, 6-bromo-2-(4-hydroxyphenyl)-

-

- MDL: MFCD01812602

- インチ: InChI=1S/C16H10BrNO3/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(18-14)9-1-4-11(19)5-2-9/h1-8,19H,(H,20,21)

- InChIKey: UGYLWYNSKRKEBR-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)O)C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O

計算された属性

- せいみつぶんしりょう: 342.98441g/mol

- どういたいしつりょう: 342.98441g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 2

- 複雑さ: 384

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70.4Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM265778-5g |

6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid |

351443-08-8 | 97% | 5g |

$497 | 2021-08-18 | |

| abcr | AB380229-5 g |

6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid |

351443-08-8 | 5g |

€656.50 | 2023-05-19 | ||

| TRC | B053510-500mg |

6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic Acid |

351443-08-8 | 500mg |

$ 300.00 | 2022-06-01 | ||

| TRC | B053510-1000mg |

6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic Acid |

351443-08-8 | 1g |

$ 480.00 | 2022-06-01 | ||

| A2B Chem LLC | AF95216-1g |

6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid |

351443-08-8 | >95% | 1g |

$439.00 | 2024-04-20 | |

| A2B Chem LLC | AF95216-10g |

6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid |

351443-08-8 | >95% | 10g |

$1134.00 | 2024-04-20 | |

| Crysdot LLC | CD11137939-5g |

6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid |

351443-08-8 | 97% | 5g |

$527 | 2024-07-17 | |

| A2B Chem LLC | AF95216-500mg |

6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid |

351443-08-8 | >95% | 500mg |

$412.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1388662-1g |

6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid |

351443-08-8 | 97% | 1g |

¥2015.00 | 2024-05-17 | |

| Chemenu | CM265778-1g |

6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid |

351443-08-8 | 97% | 1g |

$198 | 2022-06-11 |

6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid 関連文献

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Ping Tong Food Funct., 2020,11, 628-639

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

351443-08-8 (6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid) 関連製品

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:351443-08-8)6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):160.0